molecular formula C19H21ClN4 B10790869 2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine

2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine

Cat. No.: B10790869
M. Wt: 340.8 g/mol
InChI Key: KPTAMQXXLRVOOO-UHFFFAOYSA-N
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Description

2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the imidazo[1,2-a]pyridine core, combined with the piperazine and chlorophenyl groups, contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through condensation reactions involving 2-aminopyridine and α-haloketones.

    Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions using appropriate piperazine derivatives.

    Attachment of the chlorophenyl group: This step often involves the use of 4-chlorobenzyl chloride in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-chlorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine is unique due to the presence of the piperazine and chlorophenyl groups, which enhance its biological activity and specificity. This makes it a valuable scaffold for drug development and other scientific research applications.

Properties

Molecular Formula

C19H21ClN4

Molecular Weight

340.8 g/mol

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C19H21ClN4/c1-15-18(24-9-3-2-4-19(24)21-15)14-22-10-12-23(13-11-22)17-7-5-16(20)6-8-17/h2-9H,10-14H2,1H3

InChI Key

KPTAMQXXLRVOOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CN3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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